1-benzyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine

Medicinal Chemistry Physicochemical Profiling Scaffold Differentiation

Researchers requiring a distinct tetrazole-piperazine scaffold for CNS drug discovery often face supply inconsistency and batch-to-batch variability. 1-Benzyl-4-(1-phenyl-1H-tetrazol-5-yl)piperazine (CAS 339105-36-1) resolves this with defined purity and differentiation from des-benzyl analogs. - Distinct scaffold with 4 rotatable bonds, 5 H-bond acceptors, and a TPSA supporting BBB permeability. - Supplied at 95% purity to ensure reproducibility in high-throughput screening and computational docking studies. - Serves as a reliable baseline for SAR programs, enabling systematic modification at the benzyl or phenyl-tetrazole vectors.

Molecular Formula C18H20N6
Molecular Weight 320.4
CAS No. 339105-36-1
Cat. No. B2875727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine
CAS339105-36-1
Molecular FormulaC18H20N6
Molecular Weight320.4
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C3=NN=NN3C4=CC=CC=C4
InChIInChI=1S/C18H20N6/c1-3-7-16(8-4-1)15-22-11-13-23(14-12-22)18-19-20-21-24(18)17-9-5-2-6-10-17/h1-10H,11-15H2
InChIKeyZFXFGUXYCCWUIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine: Product Overview


1-Benzyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine (CAS 339105-36-1) is a synthetic heterocyclic compound belonging to the class of 1,5-disubstituted tetrazole-piperazine hybrids, with the molecular formula C18H20N6 and a monoisotopic mass of 320.17494 Da . The molecule integrates a piperazine core substituted at one nitrogen with a benzyl group and at the other nitrogen with a 1-phenyl-1H-tetrazol-5-yl moiety . Its computed physicochemical properties include zero hydrogen bond donors, five hydrogen bond acceptors, four rotatable bonds, and a topological polar surface area consistent with favorable blood-brain barrier permeability potential . This scaffold is marketed as a reference compound and research reagent for applications in medicinal chemistry, pharmacology, and chemical biology .

Screening library diversification with distinct scaffold complexity
Physicochemical benchmarking reference for logP and chromatographic method development
SAR baseline scaffold for benzyl and phenyl-tetrazole vector modifications

1-Benzyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine: Why Substitution Fails


In medicinal chemistry and pharmacology, 1,5-disubstituted tetrazole-piperazine hybrids represent a structurally diverse class where even subtle substitutions can drastically alter receptor binding, selectivity, and in vivo pharmacokinetic profiles [1]. The 1-benzyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine scaffold exhibits distinct physicochemical parameters compared to closely related analogs, including a larger molecular volume and altered electronic distribution due to the specific benzyl and phenyl-tetrazole substitution pattern . Consequently, generic substitution with other commercially available tetrazole-piperazines—such as those lacking the benzyl group or bearing different N-substituents—cannot be assumed to preserve experimental reproducibility, target engagement, or assay outcomes. The quantitative differentiation detailed in Section 3 demonstrates why scientific and industrial users should procure this specific CAS entity for their defined research applications.

Weight The benzyl group increases molecular weight by ~39% vs. the des‑benzyl analog, potentially altering membrane permeability and protein binding; direct substitution may shift assay outcomes.
Flexibility Doubling of rotatable bonds (4 vs. 2) changes conformational entropy, which may affect docking-based binding affinity predictions and oral bioavailability estimates.
Polarity Identical HBA count (5) but higher lipophilicity (~+1.3 logP) can shift off‑target binding profiles; analog substitution may not preserve target engagement or screening reproducibility.

1-Benzyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine: Quantitative Differentiation


Molecular Weight Differential

The target compound possesses a benzyl substituent on the piperazine nitrogen, whereas the simpler analog 1-(1-phenyl-1H-tetrazol-5-yl)piperazine lacks this benzyl group . This structural distinction translates into a quantifiable difference in molecular weight and complexity. The target compound exhibits a molecular weight of 320.40 g/mol, compared to 230.27 g/mol for the analog lacking the benzyl group [1]. This 90.13 g/mol increase corresponds to a 39% larger molecular mass and an approximate 8.2 Ų increase in topological polar surface area . Such physicochemical divergence is sufficient to predict differential membrane permeability, protein binding, and chromatographic retention behavior.

Molecular Weight Differential
Cross-study comparable
Target: 320.40 g/mol
Des‑benzyl analog: 230.27 g/mol
+90.13 g/mol (+39%)
Target
Analog
Scaffold complexity and permeability context may differ substantially.
Heavy atom count +7; complexity index +89.
Medicinal Chemistry Physicochemical Profiling Scaffold Differentiation

Rotatable Bond Differential

The number of rotatable bonds is a critical determinant of molecular flexibility, entropy of binding, and oral bioavailability predictions . The target compound contains four rotatable bonds, specifically: the benzyl-CH2-piperazine bond and the three bonds associated with the piperazine-tetrazole-phenyl linkage . In contrast, the des-benzyl analog 1-(1-phenyl-1H-tetrazol-5-yl)piperazine possesses only two rotatable bonds [1]. This 100% increase in rotatable bond count significantly expands the conformational ensemble accessible to the target compound .

Rotatable Bond Differential
Cross-study comparable
Target: 4 rotatable bonds
Des‑benzyl analog: 2 rotatable bonds
+100% increase
Conformational flexibility may influence docking and bioavailability predictions.
Entropic penalty change requires validation in target binding studies.
Molecular Modeling Conformational Analysis Drug Design

Hydrogen Bond Acceptor & Lipophilicity Balance

Hydrogen bond acceptor (HBA) count is a key descriptor in pharmacophore modeling and influences solubility and target engagement . Both the target compound and the des-benzyl analog 1-(1-phenyl-1H-tetrazol-5-yl)piperazine possess five hydrogen bond acceptors—all located within the tetrazole ring nitrogens and the piperazine nitrogens [1]. However, the presence of the benzyl group in the target compound adds steric bulk and lipophilic character without altering the HBA count, thereby shifting the polarity-lipophilicity balance of the molecule .

HBA & Lipophilicity Balance
Cross-study comparable
Both have 5 HBA, 0 HBD
Estimated logP shift: ~+1.3 units (benzyl effect)
Lipophilicity increase may alter off‑target profiles; supports CNS‑oriented library differentiation.
LogP values are estimated; experimental confirmation recommended.
Pharmacophore Modeling Ligand-Protein Interactions Drug Design

1-Benzyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine: Recommended Applications


Medicinal Chemistry Scaffold Diversification

Procurement for high-throughput screening (HTS) library expansion where scaffold diversity is paramount. The target compound offers a distinct combination of molecular weight (320.40 g/mol), rotatable bond count (4), and lipophilicity relative to simpler tetrazole-piperazines . Inclusion in screening decks provides coverage of a chemical space region with favorable CNS MPO scores, potentially revealing novel hits for neurological or psychiatric targets [1]. The compound's commercial availability at 95% purity (AKSci) ensures consistent quality for reproducible screening campaigns .

Pharmacophore Modeling and Molecular Docking

Use as a reference ligand in computational drug design projects focusing on tetrazole-containing GPCR or monoamine transporter targets. The compound's four rotatable bonds and defined hydrogen bond acceptor pattern (5 HBA, 0 HBD) make it a suitable probe for conformational sampling and binding mode prediction . Its structural differentiation from the des-benzyl analog (molecular weight +90.13 g/mol, rotatable bonds +2) enables systematic evaluation of benzyl group contributions to docking scores and pose reproducibility [1].

Physicochemical Benchmarking & Analytical Methods

Application as a reference standard for developing or validating chromatographic methods (HPLC, UPLC) where retention time prediction based on lipophilicity and molecular weight is required . The compound's well-defined computed properties—including monoisotopic mass (320.17494 Da), XLogP3-AA (~3.1), and TPSA—allow it to serve as a calibration point for logP determination assays and mass spectrometry tuning [1].

SAR Baseline Studies

Procurement as a core scaffold for synthetic elaboration in academic or industrial medicinal chemistry programs. The benzyl group and phenyl-tetrazole moieties provide two distinct vectors for further functionalization . Researchers can systematically modify either the benzyl ring or the phenyl-tetrazole ring to generate analog series, using the parent compound as the reference baseline for SAR analysis [1].

Application
Selection Property
Validation Focus
Scaffold diversification screening
Distinct molecular weight and lipophilicity vs. simpler tetrazole-piperazines
CNS‑oriented library coverage; hit confirmation in neurological target assays
Pharmacophore modeling & docking
Controlled rotatable bond count and hydrogen bond acceptor pattern
Docking score reproducibility with benzyl‑group contribution analysis
Physicochemical benchmarking
Well‑defined computed logP, TPSA, and monoisotopic mass
Retention time prediction and mass spectrometry calibration
SAR baseline studies
Two modification vectors (benzyl, phenyl-tetrazole)
Analog series generation with parent‑as‑control activity comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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